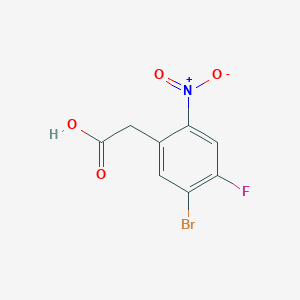

5-Bromo-4-fluoro-2-nitrophenylacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-fluoro-2-nitrophenylacetic acid (BFNPAA) is an organic compound that has been widely studied due to its potential applications in scientific research. BFNPAA is a versatile compound that has been used in a variety of laboratory experiments, and it has been studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

5-Bromo-4-fluoro-2-nitrophenylacetic acid is involved in various chemical synthesis processes. For instance, it is used in the versatile synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones. This synthesis involves the preparation of 5-bromo-2-fluoro-3-pyridylboronic acid through ortho-lithiation of 5-bromo-2-fluoropyridine, followed by a Suzuki reaction. This process results in the production of monosubstituted and disubstituted fluoropyridines, which can further be converted to corresponding pyridones (Sutherland & Gallagher, 2003).

Synthesis of Nitroxides

It's also used in the synthesis of ortho-fluoronitroaryl nitroxides. These are synthesized from nitrones with the Grignard reagent prepared from 1-bromo-4-fluorobenzene. This process leads to the production of fluoro nitro derivatives, which serve as versatile synthons in further chemical reactions (Hankovszky et al., 1989).

Radiopharmaceutical Research

In the field of radiopharmaceutical research, derivatives of this compound are synthesized for potential use in positron emission tomography (PET) imaging. For example, [6-pyridinyl-18F]-labelled fluoro derivatives of WAY-100635, synthesized from corresponding bromo- and nitro-derivatives, show promise for brain receptor imaging with PET (Karramkam et al., 2003).

Development of Antimicrobial and Antiinflammatory Compounds

Research on the antimicrobial, antiinflammatory, and antiproliferative activities of heterocycles derived from nitro/fluoro/chloro/bromoindole-2-carbohydrazides highlights the potential of this compound derivatives in developing new pharmaceutical compounds (Narayana et al., 2009).

Anti-tubercular Activity

Another application is seen in the synthesis of 2-styryl benzimidazoles for evaluating their in vitro anti-tubercular activity. Compounds derived from this compound have shown promising results against various strains of Mycobacterium tuberculosis (Shingalapur et al., 2009).

Electrosynthesis Applications

It's also used in electrosynthesis studies, such as the electrochemical behavior of 4-nitrobenzyl bromide and its catalytic activity for the reduction of CO2. This involves the use of derivatives of this compound as catalysts for CO2 reduction and electrosynthesis of other compounds (Mohammadzadeh et al., 2020).

Properties

IUPAC Name |

2-(5-bromo-4-fluoro-2-nitrophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNO4/c9-5-1-4(2-8(12)13)7(11(14)15)3-6(5)10/h1,3H,2H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AURFTGPECNOWBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)[N+](=O)[O-])CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2383822.png)

![5-Methyl-2-({2-[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]-2-oxoethyl}thio)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2383829.png)

![N-allyl-1-(4-chlorophenyl)-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2383832.png)

![methyl 4-{[(5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2383833.png)

![1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole](/img/structure/B2383835.png)

![(E)-4-(N,N-dimethylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2383836.png)

![9-((4-Ethoxy-3,5-dimethylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2383840.png)

![6-[4-(3-Methylphenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione](/img/structure/B2383842.png)